K-Ras-PDEdelta-IN-1 is a compound that targets the interaction between the K-Ras protein and phosphodiesterase delta, a critical chaperone for prenylated small G proteins. The K-Ras protein is an oncogene frequently mutated in various cancers, particularly pancreatic and colorectal cancers. The inhibition of the K-Ras-PDEdelta interaction is a promising therapeutic strategy, as it can disrupt K-Ras signaling pathways that promote tumor growth and survival.
The compound K-Ras-PDEdelta-IN-1 has been investigated in various studies focusing on its potential as an inhibitor of K-Ras-dependent signaling. Research has shown that targeting the K-Ras-PDEdelta interaction can impede cancer cell proliferation and survival, making it a focal point in cancer therapy development .
K-Ras-PDEdelta-IN-1 falls under the classification of small-molecule inhibitors. It specifically targets the PDEdelta protein, which plays a crucial role in the localization and function of K-Ras by facilitating its transport to the plasma membrane . This compound represents a novel approach in the category of targeted cancer therapies.
The synthesis of K-Ras-PDEdelta-IN-1 involves structure-based drug design and optimization techniques. Researchers utilize fragment-based drug discovery methods to identify lead compounds that can effectively inhibit the K-Ras-PDEdelta interaction. High-throughput screening of compound libraries has been employed to discover novel inhibitors with enhanced potency .
The synthesis typically begins with the identification of a suitable scaffold that can interact with the hydrophobic pocket of PDEdelta. Subsequent modifications are made to improve binding affinity and selectivity. For example, spiro-cyclic structures have been explored due to their favorable pharmacological properties . Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
K-Ras-PDEdelta-IN-1 features a specific molecular structure designed to fit into the hydrophobic pocket of PDEdelta. The compound's design is based on structural biology insights into how K-Ras interacts with PDEdelta, allowing for effective inhibition .
The binding affinity (K_D) of K-Ras-PDEdelta-IN-1 is determined through fluorescence polarization assays, which measure how well the compound binds to PDEdelta compared to other known inhibitors. Data from these assays indicate that modifications to the compound can significantly affect its inhibitory potency against PDEdelta .
K-Ras-PDEdelta-IN-1 primarily engages in non-covalent interactions with PDEdelta, disrupting its ability to bind and stabilize K-Ras at the plasma membrane. This inhibition leads to reduced activation of downstream signaling pathways associated with cell growth and survival.
The reaction mechanism involves competitive inhibition, where K-Ras-PDEdelta-IN-1 competes with farnesylated RAS proteins for binding to PDEdelta's hydrophobic pocket. This results in decreased levels of active RAS-GTP, subsequently impairing RAS-dependent signaling cascades such as RAF/MEK/ERK and PI3K/AKT pathways .
K-Ras-PDEdelta-IN-1 inhibits the interaction between K-Ras and PDEdelta, preventing K-Ras from being properly localized to the plasma membrane where it exerts its oncogenic effects. This disruption leads to decreased RAS activity, ultimately resulting in reduced cell proliferation and increased apoptosis in cancer cells harboring KRAS mutations .
Experimental data demonstrate that treatment with K-Ras-PDEdelta-IN-1 reduces levels of active RAS-GTP in various cancer cell lines, indicating effective inhibition of RAS signaling. Additionally, studies have shown that this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways .
K-Ras-PDEdelta-IN-1 is characterized by its solubility in organic solvents and stability under physiological conditions. Its molecular weight, melting point, and solubility profiles are essential for determining its bioavailability and pharmacokinetics.
The chemical stability of K-Ras-PDEdelta-IN-1 is critical for its efficacy as a therapeutic agent. Studies have indicated that modifications to its structure can enhance metabolic stability while maintaining potency against PDEdelta .
Relevant data includes:
K-Ras-PDEdelta-IN-1 has significant potential applications in cancer research and therapy. Its primary use is as a tool compound in preclinical studies aimed at understanding KRAS biology and developing targeted therapies for KRAS-driven cancers. Additionally, it serves as a lead compound for further optimization into more potent derivatives suitable for clinical trials .
Research indicates that by effectively inhibiting KRAS signaling pathways, compounds like K-Ras-PDEdelta-IN-1 could provide new avenues for treating cancers with high unmet medical needs, particularly those driven by KRAS mutations .
KRAS mutations represent one of the most prevalent oncogenic drivers in human cancers, occurring in approximately 19–25% of all malignancies. These mutations are particularly dominant in pancreatic ductal adenocarcinoma (PDAC) (86%), colorectal cancer (CRC) (30–45%), and lung adenocarcinoma (30%) [5] [6]. The most common mutation hotspots—glycine 12 (G12), glycine 13 (G13), and glutamine 61 (Q61)—impair GTP hydrolysis, locking KRAS in a constitutively active GTP-bound state. This results in persistent activation of downstream effector pathways including:
In PDAC, KRAS mutations (predominantly G12D and G12V) initiate pancreatic intraepithelial neoplasia (PanIN) precursor lesions and drive progression to invasive adenocarcinoma through complex interactions with the tumor microenvironment. Mouse models demonstrate that oncogenic Kras expression is sufficient for PanIN formation and essential for tumor maintenance [3] [6].
Table 1: KRAS Mutation Prevalence in Major Cancers
Cancer Type | Mutation Frequency | Predominant Mutations |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 86% | G12D, G12V |
Colorectal Adenocarcinoma | 30–45% | G12D, G13D |
Lung Adenocarcinoma | 30% | G12C, G12V |
Acute Myeloid Leukemia | 5–15% | NRAS mutations predominant |
The prenyl-binding protein PDEδ (phosphodiesterase-6 delta subunit) serves as a critical chaperone for the intracellular trafficking of farnesylated RAS proteins. Its function encompasses:
This transport cycle is essential for oncogenic KRAS function. Without PDEδ-mediated trafficking, KRAS mislocalizes to intracellular membranes (e.g., endoplasmic reticulum, Golgi) and loses its ability to efficiently activate downstream signaling from the plasma membrane. Genetic knockdown of PDEδ redistributes KRAS to endomembranes and suppresses tumor growth in KRAS-driven cancers [3] [7].
Direct pharmacological inhibition of KRAS has historically been challenging due to its smooth surface, picomolar GTP affinity, and lack of suitable drug-binding pockets. Targeting PDEδ offers an alternative strategy by:
Preclinical studies demonstrate that disrupting KRAS-PDEδ interaction suppresses proliferation and induces apoptosis specifically in KRAS-mutant cancer cells. In PDAC xenograft models, PDEδ inhibitors reduce tumor growth by >50% compared to controls without causing systemic toxicity [1] [7] [8]. Importantly, this strategy bypasses the limitations of downstream pathway inhibitors (e.g., MEK, PI3K) where compensatory signaling causes drug resistance.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7